6-(bromomethyl)bicyclo[3.2.0]heptane, Mixture of diastereomers 6-(bromomethyl)bicyclo[3.2.0]heptane, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2138173-24-5
VCID: VC11598310
InChI: InChI=1S/C8H13Br/c9-5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2
SMILES:
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol

6-(bromomethyl)bicyclo[3.2.0]heptane, Mixture of diastereomers

CAS No.: 2138173-24-5

Cat. No.: VC11598310

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-(bromomethyl)bicyclo[3.2.0]heptane, Mixture of diastereomers - 2138173-24-5

Specification

CAS No. 2138173-24-5
Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
IUPAC Name 6-(bromomethyl)bicyclo[3.2.0]heptane
Standard InChI InChI=1S/C8H13Br/c9-5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2
Standard InChI Key XWWPXHZSDSNMSR-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(C2C1)CBr

Introduction

Molecular Formula and Weight

  • Molecular Formula: C8_8H13_{13}Br

  • Molecular Weight: 189.0928 g/mol

  • CAS Number: 2138173-24-5

Structural Representation

The structural representation of 6-(bromomethyl)bicyclo[3.2.0]heptane can be described using the following SMILES notation:

text
BrCC1CC2C1CCC2

This notation indicates a bromine atom attached to a carbon chain that connects to a bicyclic structure.

Synthesis and Diastereomeric Mixtures

The synthesis of 6-(bromomethyl)bicyclo[3.2.0]heptane typically involves several steps, including the formation of the bicyclic core followed by bromination at the 6-position. The compound exists as a mixture of diastereomers due to the stereogenic centers present in the bicyclo framework.

Synthetic Routes

Research has shown various synthetic routes that can lead to the formation of this compound, often utilizing methods such as:

  • Cycloaddition reactions

  • Radical bromination techniques

  • Cascade reactions involving intermediates derived from other bicyclic compounds

Potential Uses

The unique structural features of 6-(bromomethyl)bicyclo[3.2.0]heptane make it valuable in:

  • Synthetic Organic Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Chemistry: Due to its potential biological activity, it may serve as a scaffold for drug development.

Research Findings

Studies have indicated that compounds with similar bicyclic structures exhibit interesting biological properties, including antimicrobial and anticancer activities, which may also extend to derivatives of 6-(bromomethyl)bicyclo[3.2.0]heptane.

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